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Compound of Interest

Compound Name: Artocarpesin

Cat. No.: B1216160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of

Artocarpesin, a prenylated flavonoid primarily isolated from Artocarpus species.[1] The

document synthesizes current research findings, focusing on the compound's mechanisms of

action, cytotoxic efficacy, and effects on key oncogenic signaling pathways. Quantitative data is

presented in structured tables for clarity, and detailed experimental protocols are provided.

Visual diagrams generated using Graphviz are included to illustrate complex biological

processes and workflows, adhering to specified design constraints for optimal readability.

Quantitative Analysis of Anticancer Efficacy
Artocarpesin has demonstrated significant cytotoxic and tumor-regressive effects in both in

vitro and in vivo models across a range of cancer types. The following tables summarize the

key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of Artocarpesin
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Cancer Type Cell Line(s) IC50 Value Assay Method Citation(s)

Non-Small Cell
Lung Cancer
(NSCLC)

A549, H1299,
H226

3–8 µM (at 24h) SRB, MTT [1]

Lung Cancer

Stem Cells

(CSCs)

CD166+CD44+
5.07 µg/mL

(~11.4 µM)
MTT [2]

Lung Non-CSCs CD166-CD44-
8.67 µg/mL

(~19.5 µM)
MTT [2]

Lung Cancer H460
9.07 µg/mL

(~20.4 µM)
MTT [2]

Colorectal

Cancer
HCT116

4.23 mg/L (~9.5

µM) (at 72h)
Not Specified [3][4][5]

Breast Cancer T47D

Concentration-

dependent

cytotoxicity

observed from

5.7–28.7 µM

Not Specified [6][7]

Glioblastoma U87, U118

Significant

viability decrease

at 10 µM

MTT [8][9]

| Cutaneous Squamous Cell Carcinoma | HSC-1 | Effective at 10 µM | Not Specified |[10] |

Table 2: In Vivo Anticancer Efficacy of Artocarpesin

Cancer Model Animal Model
Dosage &
Administration

Key Outcomes Citation(s)

NSCLC
Xenograft
(A549 & H1299
cells)

SCID Mice 1 mg/kg/day
Significantly
inhibited
tumor growth.

[1]
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| Colitis-Associated Colorectal Tumorigenesis | C57BL/6 Mice (AOM/DSS induced) | Oral

Administration | Suppressed tumor multiplicity; reduced expression of PCNA, Il-6, Ifn-γ, and

other protumorigenic markers. |[3][11] |

Mechanisms of Action and Signaling Pathways
Artocarpesin exerts its anticancer effects through the modulation of multiple, interconnected

signaling pathways. The primary mechanisms involve the induction of oxidative stress, leading

to apoptosis, and the inhibition of pathways critical for metastasis and cell survival.

A primary mechanism of Artocarpesin is its function as a pro-oxidant in cancer cells, leading to

the generation of Reactive Oxygen Species (ROS).[1][12] This increase in intracellular ROS is

a critical trigger for apoptosis and is mediated primarily through the activation of NADPH

oxidase (Nox).[1][8] The subsequent signaling diverges into both p53-dependent and p53-

independent apoptotic pathways.

p53-Dependent Pathway: In cancer cells with wild-type p53 (e.g., A549), ROS activates the

MAPK signaling cascades (ERK1/2 and p38).[1] This leads to the phosphorylation and

activation of p53, which in turn upregulates downstream targets like PUMA, facilitating the

release of cytochrome c from the mitochondria and activating the caspase cascade

(Caspase-3, -9).[1][8]

p53-Independent Pathway: In both p53-wild type and p53-mutant cells (e.g., H1299),

Artocarpesin-induced ROS also activates the PI3K/Akt pathway.[1] Akt activation leads to

increased NF-κB activity, which promotes the expression of pro-apoptotic proteins c-Myc and

Noxa, ultimately triggering apoptosis independently of p53 status.[1]
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Fig. 1: Artocarpesin-induced ROS-mediated apoptosis signaling cascades.
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Artocarpesin has been shown to suppress the metastatic potential of lung cancer cells by

targeting Focal Adhesion Kinase (FAK). Molecular docking studies indicate a high binding

affinity of Artocarpesin to FAK protein. Inhibition of FAK activity leads to the downstream

suppression of the Akt/mTOR pathway and a reduction in Cdc42, a key regulator of the

cytoskeleton. This cascade results in the downregulation of markers associated with the

Epithelial-to-Mesenchymal Transition (EMT), such as N-cadherin, Vimentin, and Slug.

Consequently, Artocarpesin significantly inhibits cell migration, invasion, and the formation of

cancer stem cell (CSC) spheroids.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1216160?utm_src=pdf-body
https://www.benchchem.com/product/b1216160?utm_src=pdf-body
https://www.benchchem.com/product/b1216160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Artocarpesin Anti-Metastatic Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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